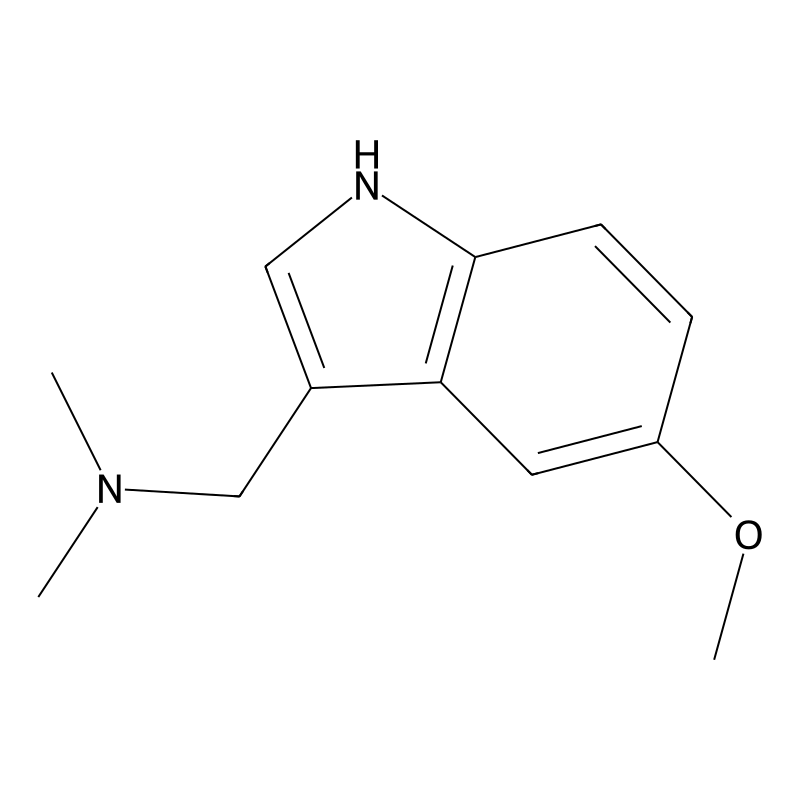5-Methoxygramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Availability of Information:
Importance of Context:
Further Resources:
If you are interested in learning more about scientific research involving controlled substances, you may wish to consult with a qualified professional or explore resources from reputable organizations such as:
5-Methoxygramine is an organic compound classified as a methoxy derivative of gramine, which is a naturally occurring indole alkaloid. Its chemical formula is C₁₁H₁₄N₂O, and it features a methoxy group (-OCH₃) attached to the nitrogen atom of the gramine structure. This modification enhances its solubility and reactivity, making it a valuable building block in organic synthesis and pharmaceutical applications .
- Alkylation: The methoxy group can be replaced or modified through nucleophilic substitution reactions.
- Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.
- Reduction Reactions: The compound can be reduced to yield secondary amines or other derivatives.
These reactions are crucial for synthesizing complex organic molecules, particularly in medicinal chemistry .
Research indicates that 5-Methoxygramine exhibits biological activities that may include:
- Neuropharmacological Effects: Similar to other tryptamines, it may influence serotonin receptors, potentially affecting mood and cognition.
- Antioxidant Properties: Some studies suggest that methoxy derivatives can scavenge free radicals, contributing to cellular protection.
- Potential Antitumor Activity: There is preliminary evidence that compounds like 5-Methoxygramine may enhance the efficacy of certain chemotherapeutic agents .
The synthesis of 5-Methoxygramine typically involves:
- Starting Materials: Gramine or its derivatives are commonly used as starting materials.
- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
The process may also involve intermediate steps where protecting groups are used to ensure selectivity during the reaction .
5-Methoxygramine serves several important functions in various fields:
- Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
- Research: Its unique properties make it a subject of study for understanding receptor interactions and biological mechanisms.
- Organic Synthesis: As a versatile building block, it aids in creating complex organic compounds for various applications in chemistry .
Studies on the interactions of 5-Methoxygramine with biological systems indicate its potential to bind with various receptors, particularly those associated with neurotransmission. This interaction profile suggests that it could modulate neurotransmitter systems, although detailed mechanistic studies are still required to fully elucidate these pathways. Additionally, its interactions with other pharmacological agents could enhance therapeutic outcomes in combination therapies .
Several compounds share structural similarities with 5-Methoxygramine, including:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Gramine | Indole Alkaloid | Naturally occurring; neuroactive properties |
| 5-Methoxytryptamine | Tryptamine Derivative | Methyl ether derivative of serotonin |
| 4-Methoxygramine | Methoxy Derivative | Similar structure; differing biological activity |
Uniqueness of 5-Methoxygramine
What sets 5-Methoxygramine apart from these similar compounds is its specific methoxy substitution on the nitrogen atom, which enhances its solubility and reactivity. This modification may lead to distinct pharmacological effects compared to its analogs, making it a unique candidate for further research and application in drug development .
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms


Corrosive;Irritant








